Product packaging for Undeca-1,10-dien-6-ol(Cat. No.:CAS No. 69856-80-0)

Undeca-1,10-dien-6-ol

Cat. No.: B2819464
CAS No.: 69856-80-0
M. Wt: 168.28
InChI Key: DBEOIPLDPMSHME-UHFFFAOYSA-N
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Description

Undeca-1,10-dien-6-ol is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . Its structure features terminal alkene groups at the 1 and 10 positions, along with a hydroxyl group at the 6th carbon, making it a versatile intermediate for various synthetic applications. This terminal diene alcohol is a valuable building block in organic synthesis, particularly in reactions like olefin metathesis, which is a powerful method for constructing complex molecular architectures . Compounds with similar undecadienol skeletons are of significant interest in chemical ecology. Research on related species has identified structurally similar compounds, such as spiroacetals and other derivatives, in insect rectal gland secretions, where they function as pheromones . This suggests this compound and its derivatives could be highly relevant for studies in entomology and the development of behavior-modifying agents. The presence of two reactive double bonds and one alcohol group provides multiple sites for chemical modification, enabling its use in the synthesis of more complex molecules, including rigid polycyclic structures for materials science or pharmaceutical research . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B2819464 Undeca-1,10-dien-6-ol CAS No. 69856-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undeca-1,10-dien-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEOIPLDPMSHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(CCCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Undeca 1,10 Dien 6 Ol

Convergent and Divergent Synthetic Pathways to the Undeca-1,10-dien-6-ol Scaffold

Olefin Metathesis Approaches for Diene Formation

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. chem-station.com This family of reactions, catalyzed by transition metal complexes such as those developed by Grubbs and Schrock, allows for the efficient construction of diene systems. organic-chemistry.orgorganic-chemistry.org

Cross-metathesis (CM) is an intermolecular reaction that exchanges alkylidene groups between two different olefins. byjus.com For the synthesis of this compound, a convergent approach using cross-metathesis could involve the coupling of two smaller, readily available fragments. For instance, a symmetrical diene could be formed through the self-metathesis of a terminal alkene, followed by functionalization of the central part of the chain.

The choice of catalyst is crucial for the success of cross-metathesis reactions. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred due to their higher activity and broader functional group tolerance. organic-chemistry.orgorganic-chemistry.org The general reaction involves the coupling of two terminal alkenes with the elimination of ethylene (B1197577) gas, which drives the reaction to completion.

Catalyst GenerationKey FeaturesTypical Substrates
First-Generation Grubbs Catalyst Good functional group tolerance, commercially available.Less sterically hindered terminal alkenes.
Second-Generation Grubbs Catalyst Higher activity, broader substrate scope, including some electron-deficient and sterically hindered alkenes.A wide range of terminal and internal alkenes.
Hoveyda-Grubbs Catalysts High stability, catalyst can be recycled in some cases.Electron-deficient alkenes, sterically demanding substrates. researchgate.net

This table summarizes common olefin metathesis catalysts and their general applications.

While this compound is an acyclic molecule, Ring-Closing Metathesis (RCM) is a powerful related technique for the synthesis of cyclic compounds from acyclic dienes. organic-chemistry.org RCM has been extensively used in the synthesis of natural products containing cyclic dienol or related moieties. researchgate.netchem-station.commasterorganicchemistry.com The principles of RCM, particularly regarding catalyst selection and reaction conditions, are often transferable to cross-metathesis strategies. For example, the synthesis of five- to nine-membered heterocycles containing a diene moiety can be achieved in high yields using Grubbs catalysts. nih.gov

Stereocontrolled Wittig Reactions for this compound Synthesis

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. rsc.org This method is highly valuable for the construction of the this compound backbone, particularly when stereocontrol of the double bonds is desired. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.

Non-stabilized ylides (with alkyl or H substituents) typically react under kinetic control to produce predominantly the (Z)-alkene. wikipedia.org

Stabilized ylides (with electron-withdrawing groups) are more stable and react under thermodynamic control to favor the formation of the (E)-alkene. wikipedia.org

For the synthesis of this compound, a Wittig approach could involve the reaction of a suitable aldehyde with a phosphonium ylide derived from an allyl halide. By carefully selecting the substituents on the phosphorus ylide, a degree of stereocontrol over the newly formed double bond can be achieved. For instance, specialized phosphonium salts have been developed to afford conjugated dienes with high cis selectivity. illinois.edu

Ylide TypeTypical Substituents on Ylidic CarbonPredominant Alkene IsomerReaction Conditions
Non-stabilized Alkyl, Hydrogen(Z)-alkeneSalt-free, aprotic solvents, low temperature
Semi-stabilized Aryl, VinylMixture of (E)- and (Z)-alkenesVaries
Stabilized Ester, Ketone, Cyano(E)-alkeneCan be run at higher temperatures

This table outlines the general stereochemical outcomes of the Wittig reaction based on ylide stability.

Selective Reduction Strategies for Dienol Construction

Another powerful strategy for the stereocontrolled synthesis of the diene moiety in this compound involves the selective reduction of an enyne precursor. The geometry of the resulting double bond is determined by the choice of reducing agent.

Syn-reduction (Z-alkene formation): The partial hydrogenation of an alkyne to a cis-alkene can be achieved using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). wikipedia.orgchem-station.com This catalytic hydrogenation proceeds via syn-addition of hydrogen across the triple bond. wikipedia.org

Anti-reduction (E-alkene formation): The reduction of an alkyne to a trans-alkene is commonly accomplished using sodium or lithium metal in liquid ammonia . byjus.commasterorganicchemistry.com This dissolving metal reduction proceeds through a radical anion intermediate, which is protonated to give the more stable trans-alkene. libretexts.org

These methods offer excellent stereoselectivity and can be applied to a suitably functionalized enynol precursor to generate either the (Z)- or (E)-isomer of one of the double bonds in the this compound backbone.

Multi-Component Coupling Reactions for Carbon Chain Elongation

Multi-component reactions, where three or more reactants combine in a single step to form a product, offer an efficient approach to building molecular complexity. organicchemistrytutor.com For the synthesis of this compound, a multi-component strategy could be employed to construct the carbon backbone and introduce the hydroxyl functionality simultaneously.

A relevant class of reactions are Barbier-type reactions , which involve the one-pot reaction of an alkyl halide, a carbonyl compound, and a metal (commonly zinc, magnesium, or indium). researchtrends.netalfa-chemistry.com This approach is advantageous as the organometallic nucleophile is generated in situ, avoiding the need for pre-formation of a sensitive Grignard or organolithium reagent. researchtrends.net For the synthesis of this compound, a Barbier-type coupling could involve the reaction of an aldehyde with an allyl halide in the presence of a suitable metal to form a homoallylic alcohol, which would constitute a significant portion of the target molecule's carbon chain. organic-chemistry.orgresearchgate.net

The Nozaki-Hiyama-Kishi (NHK) reaction is another powerful tool for the formation of carbon-carbon bonds. chem-station.com This reaction utilizes a chromium(II) salt, often with a nickel(II) co-catalyst, to couple vinyl or allyl halides with aldehydes. wikipedia.org The NHK reaction is known for its high chemoselectivity and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules. illinois.eduorganic-chemistry.org This reaction could be envisioned as a key step in a convergent synthesis of this compound, coupling a vinyl halide fragment with an aldehyde fragment.

Strategic Functional Group Interconversions toward this compound

The synthesis of this compound can be efficiently achieved through strategic carbon-carbon bond formations and subsequent functional group manipulations. These methods offer precise control over the molecular architecture, leading to the desired dienol structure.

Grignard-Based Carbon-Carbon Bond Formation

A prominent and highly effective method for constructing the carbon skeleton of this compound involves the use of Grignard reagents. This approach typically utilizes the nucleophilic addition of an alkenyl Grignard reagent to an appropriate aldehyde. A key advantage of this method is the direct formation of the secondary alcohol moiety at the core of the target molecule.

A common strategy involves the reaction of a 5-bromopent-1-ene derived Grignard reagent with a suitable aldehyde. The general reaction is as follows:

Reaction Scheme:

2 CH₂=CH(CH₂)₃MgBr + HCO₂Et → CH₂=CH(CH₂)₄-CH(OH)-(CH₂)₄CH=CH₂ + 2 MgBr(OEt)

In this reaction, two equivalents of the pentenylmagnesium bromide react with one equivalent of ethyl formate. The Grignard reagent adds to the carbonyl carbon of the ester, leading to the formation of the desired symmetrical dienol after acidic workup. This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions.

Reactant 1Reactant 2ProductYield (%)Reference
5-Bromopent-1-eneMagnesiumPentenylmagnesium bromideIn situ[General Knowledge]
Pentenylmagnesium bromideEthyl FormateThis compound~60-70%[General Knowledge]

This table represents a generalized Grignard synthesis for symmetrical secondary alcohols. Specific yield for this compound may vary based on reaction conditions.

Selective Alcohol and Olefin Functionalization for Dienol Derivatization

Once this compound is synthesized, its bifunctional nature allows for a variety of selective derivatization reactions. The presence of both a secondary hydroxyl group and two terminal double bonds provides multiple sites for chemical modification. The selective functionalization of either the alcohol or the olefin moieties is crucial for the further elaboration of this molecule into more complex structures.

Alcohol Functionalization: The secondary hydroxyl group can be readily derivatized through various reactions, including:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters.

Etherification: Williamson ether synthesis using an alkyl halide and a strong base, or reaction with an alcohol under acidic conditions.

Oxidation: Conversion of the secondary alcohol to a ketone (undeca-1,10-dien-6-one) using oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Olefin Functionalization: The terminal double bonds are susceptible to a range of electrophilic addition and other olefin-specific reactions, such as:

Epoxidation: Reaction with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding diepoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield the corresponding tetraol.

Hydroboration-Oxidation: Anti-Markovnikov addition of a hydroxyl group to the terminal carbons, resulting in a 1,11-dihydroxyundecan-6-ol.

Olefin Metathesis: Cross-metathesis or ring-closing metathesis reactions can be employed to introduce new functional groups or to form cyclic structures.

The chemoselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions, allowing for the targeted modification of either the alcohol or the olefin groups.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be approached with these principles in mind to minimize waste, reduce energy consumption, and utilize renewable resources.

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. While Grignard reactions are traditionally carried out in ethereal solvents like diethyl ether or tetrahydrofuran, research into solvent-free organic synthesis has shown promise. researchgate.netresearchgate.net

Solvent-free or solid-state reactions can be achieved by grinding the reactants together, sometimes with a catalytic amount of a solid support. researchgate.net For the Grignard-based synthesis of this compound, exploring the possibility of a solvent-free reaction between magnesium, 5-bromopent-1-ene, and the aldehyde could significantly improve the environmental footprint of the synthesis by reducing solvent waste and simplifying purification procedures. researchgate.net However, the high reactivity of Grignard reagents necessitates careful control of reaction conditions to prevent side reactions and ensure safety in a solvent-free environment.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.orgrsc.org The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

The Grignard synthesis of this compound, while effective, has a moderate atom economy due to the formation of magnesium salts as byproducts. The atom economy for the generalized Grignard reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction of two moles of pentenylmagnesium bromide with one mole of ethyl formate, the atom economy is not ideal due to the generation of magnesium bromide and ethoxide byproducts. Strategies to improve atom economy in such syntheses could involve the development of catalytic methods that avoid the use of stoichiometric organometallic reagents.

Waste minimization also involves considering the entire lifecycle of the chemicals used, including the synthesis of the starting materials. Utilizing starting materials derived from renewable feedstocks can further enhance the green credentials of the synthesis.

Biocatalytic Routes and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and green alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions (temperature, pH), are highly selective, and can often be used in aqueous media, reducing the need for organic solvents. nih.gov

For the synthesis of this compound, biocatalytic approaches could be envisioned at several stages:

Enzymatic Reduction: A potential biocatalytic route could involve the stereoselective reduction of a precursor ketone, undeca-1,10-dien-6-one, using alcohol dehydrogenases (ADHs). This would not only be a greener method but could also provide access to enantiomerically pure forms of the alcohol.

Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can be used for the kinetic resolution of racemic alcohols. nih.govmdpi.com If a racemic mixture of this compound is produced, lipase-catalyzed acylation or hydrolysis could be employed to separate the enantiomers, providing access to optically active building blocks.

Whole-Cell Biotransformations: The use of whole microbial cells containing the necessary enzymatic machinery can be a cost-effective approach for performing multi-step transformations in a single pot. Research into the biosynthesis of long-chain unsaturated alcohols in microorganisms could pave the way for a completely biological synthesis of this compound from simple renewable feedstocks. nih.gov

While specific biocatalytic routes for this compound are not yet well-established in the literature, the rapid advancements in enzyme engineering and metabolic engineering suggest that such green synthetic methods will become increasingly feasible in the future.

Elucidating Chemical Reactivity and Transformation Mechanisms of Undeca 1,10 Dien 6 Ol

Mechanistic Studies of Reactions Involving the Diene Moiety

The two terminal double bonds in Undeca-1,10-dien-6-ol are the primary sites for reactions that build new carbon-carbon and carbon-heteroatom bonds, enabling the construction of cyclic systems and the introduction of new functional groups.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer powerful methods for forming rings. For this compound, intramolecular reactions are particularly relevant.

One of the most significant rearrangements for a diene of this type is Ring-Closing Metathesis (RCM) . wikipedia.org This reaction utilizes a metal alkylidene catalyst (e.g., Grubbs' or Schrock catalysts) to form a new double bond between two existing alkene functions within the same molecule, producing a cycloalkene and a small volatile byproduct like ethylene (B1197577). wikipedia.org In the case of this compound, RCM would lead to the formation of a nine-membered carbocycle, specifically cyclonon-4-en-1-ol.

The mechanism involves the formation of a metallacyclobutane intermediate. The catalyst's metal alkylidene reacts with one of the terminal alkenes to form a new metallacyclobutane, which then undergoes cycloreversion to generate a new metal alkylidene attached to the original substrate. This new intermediate then reacts with the second double bond intramolecularly, forming another metallacyclobutane. A final cycloreversion releases the cyclic alkene product and regenerates a metal alkylidene species that can continue the catalytic cycle. The success and rate of RCM can be influenced by the choice of catalyst and the conformational flexibility of the substrate. doi.org

Table 1: Representative Catalysts for Ring-Closing Metathesis (RCM)

Catalyst Name Common Name Key Features
Bis(tricyclohexylphosphine)benzylidyne ruthenium(II) dichloride Grubbs' Catalyst (1st Gen) High tolerance for various functional groups.
[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium Grubbs' Catalyst (2nd Gen) Higher activity and stability than 1st Gen.

While intermolecular cycloadditions like the Diels-Alder reaction are fundamental in organic chemistry, for a non-conjugated diene like this compound, an intramolecular variant is not feasible without prior modification to create a conjugated system. chemistrysteps.comlibretexts.org However, other intramolecular cycloadditions, such as tandem [4+2]/[3+2] cycloadditions, could be envisioned if the molecule were appropriately functionalized, for instance, by converting one of the alkene groups into a 1,3-dipole precursor. nih.gov

The electron-rich π-bonds of the diene moiety are susceptible to attack by electrophiles. Since the two double bonds are isolated by a significant aliphatic chain, they react independently of one another, similar to a simple alkene like 1-pentene. chemistrynotmystery.com

In an electrophilic addition reaction, such as the addition of a hydrogen halide (H-X), the first step involves the attack of the π-bond on the electrophile (H+). libretexts.org This protonation occurs at the terminal carbon (C-1 or C-11) to generate the more stable secondary carbocation at the adjacent carbon (C-2 or C-10), in accordance with Markovnikov's rule. libretexts.orgopenochem.org The subsequent step is the rapid attack of the nucleophilic halide ion (X-) on the carbocation, yielding the halogenated product. Given the symmetry of the diene portion of the molecule, addition to either double bond initially yields a constitutional isomer. If a single equivalent of the electrophilic reagent is used, a mixture of monoadducts is expected.

The general mechanism is as follows:

Protonation of the double bond: The alkene's π-electrons attack the proton of H-X, forming a C-H bond and a secondary carbocation.

Nucleophilic attack: The resulting halide anion (X-) attacks the positively charged carbon, forming the final C-X bond.

Nucleophilic additions to unactivated alkenes are generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups conjugated with the double bond to make the alkene carbon susceptible to nucleophilic attack, which is not the case for this compound.

Many synthetic strategies require precise control over the region and three-dimensional orientation of newly introduced functional groups.

Hydroboration-oxidation is a classic example of a highly regioselective and stereoselective reaction. masterorganicchemistry.comlibretexts.org This two-step process achieves the anti-Markovnikov hydration of an alkene.

Hydroboration: Borane (BH₃), often used as a complex with THF, adds across one of the double bonds. The boron atom adds to the less substituted carbon (C-1 or C-11), and the hydrogen atom adds to the more substituted carbon (C-2 or C-10). masterorganicchemistry.comyoutube.com This occurs in a concerted, syn-addition, where both B and H add to the same face of the double bond. masterorganicchemistry.com

Oxidation: The resulting organoborane intermediate is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in a basic solution. youtube.com The C-B bond is replaced with a C-OH bond with retention of stereochemistry. masterorganicchemistry.com

Applying this reaction to this compound would selectively functionalize one of the terminal alkenes, yielding Undecane-1,6,11-triol. The reaction provides both regiochemical control (hydroxyl on the terminal carbon) and stereochemical control (syn-addition).

Chelation control can also be a powerful strategy to direct the functionalization of molecules containing a coordinating functional group, like the hydroxyl group in this compound. nih.govrsc.org In certain transition-metal-catalyzed reactions, the hydroxyl group can coordinate to the metal center, directing the catalyst to a specific nearby site, thereby controlling the regioselectivity of the functionalization. rsc.orgresearchgate.net

Transformations at the Hydroxyl Group of this compound

The secondary alcohol at the C-6 position is a versatile handle for a variety of transformations, including the formation of esters and ethers, or substitution to introduce other functional groups.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid (e.g., H₂SO₄, p-toluenesulfonic acid) and is an equilibrium process. mdpi.com The use of heterogeneous solid acid catalysts can offer advantages in terms of catalyst separation and reusability. dntb.gov.ua

Table 2: Common Conditions for Esterification of Secondary Alcohols

Method Reagents Catalyst/Conditions Characteristics
Fischer Esterification Carboxylic Acid H₂SO₄ or TsOH, heat, removal of H₂O Reversible, equilibrium-driven.
Acylation Acid Chloride Pyridine or Et₃N Irreversible, generally high yield.
Acylation Acid Anhydride DMAP (cat.), Et₃N Efficient for less reactive alcohols.

Etherification , the formation of an ether, can be achieved through several methods. The classic Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is less efficient for secondary alcohols due to competition from E2 elimination. More suitable methods include acid-catalyzed dehydration or specialized catalytic systems. For example, iron(III) triflate has been shown to be an effective catalyst for the direct, selective etherification of secondary alcohols. nih.gov Another approach is the reductive etherification of the alcohol with a carbonyl compound in the presence of a reducing agent. nih.gov

Substitution reactions at the secondary alcohol center allow for the introduction of a wide array of functional groups. Since the hydroxyl group is a poor leaving group, it must first be activated.

The Mitsunobu reaction is a powerful and reliable method for converting primary and secondary alcohols into various functional groups with a predictable inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction uses a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.gov

The mechanism proceeds via the activation of the alcohol by the PPh₃/DEAD reagent system, forming an alkoxyphosphonium salt, which is an excellent leaving group. A suitable pronucleophile (H-Nu), which must have a pKa of typically less than 13, can then displace this group in an Sₙ2 reaction.

Common nucleophiles used in the Mitsunobu reaction include:

Carboxylic acids (to form esters)

Phenols (to form aryl ethers)

Imides like phthalimide (B116566) (followed by hydrolysis to yield amines)

Hydrogen azide (B81097) (HN₃) (followed by reduction to yield amines)

Thiols (to form thioethers)

For this compound, the Mitsunobu reaction provides a mild and efficient pathway to introduce nitrogen, sulfur, or other functional groups at the C-6 position with complete inversion of any pre-existing stereocenter.

Oxidation Pathways to Ketone Derivatives and Beyond

The secondary alcohol moiety in this compound is readily susceptible to oxidation to form the corresponding ketone, undeca-1,10-dien-6-one. This transformation is a fundamental process in organic synthesis. The choice of oxidizing agent and reaction conditions is crucial to ensure high selectivity and yield, avoiding unwanted side reactions at the terminal double bonds. libretexts.org

A variety of reagents can be employed for this oxidation. libretexts.org Chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and chromic acid (generated from sodium or potassium dichromate and sulfuric acid), are effective for oxidizing secondary alcohols to ketones. libretexts.orgedubirdie.com PCC is considered a milder reagent and is often used to prevent over-oxidation. libretexts.org Dess-Martin periodinane (DMP) is another efficient and popular reagent that operates under mild, non-acidic conditions, often providing high yields of the ketone product. libretexts.org

The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate from the alcohol and the chromium(VI) species. This is followed by an E2-type elimination reaction where a base (often water) removes the proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of chromium(VI) to chromium(IV). libretexts.org

Beyond the initial ketone formation, further transformations could potentially involve the olefinic groups, although these typically require different reaction conditions. For instance, oxidative cleavage of the double bonds could occur under harsh conditions, leading to the formation of carboxylic acids or aldehydes. However, by selecting appropriate reagents, the oxidation can be selectively stopped at the ketone stage. chemguide.co.uk

Table 1: Common Reagents for the Oxidation of this compound to Undeca-1,10-dien-6-one
ReagentTypical ConditionsKey Characteristics
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂), Room TemperatureMild; minimizes over-oxidation and side reactions with alkenes. libretexts.org
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂), Room TemperatureNeutral conditions, high yields, good functional group tolerance. libretexts.org
Sodium/Potassium Dichromate (Na₂Cr₂O₇/K₂Cr₂O₇)Sulfuric Acid (H₂SO₄), Water, HeatingStrong oxidizing agent; harsh conditions may affect double bonds. libretexts.orgchemguide.co.uk
Swern OxidationOxalyl chloride, DMSO, Triethylamine, Low Temp. (-78 °C)Mild, avoids heavy metals, suitable for sensitive substrates.

Advanced Catalytic Transformations of this compound and its Derivatives

The presence of two terminal alkene groups makes this compound an excellent substrate for a wide array of advanced catalytic transformations. These methods offer efficient and selective pathways to construct complex molecular architectures.

Transition metal catalysis provides powerful tools for the functionalization of dienes. nih.gov For this compound, several key transformations can be envisioned:

Ring-Closing Metathesis (RCM): The two terminal double bonds can be linked via RCM using ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a nine-membered carbocycle, cyclonon-4-en-1-ol. This reaction is a powerful method for the formation of cyclic structures.

Cycloisomerization: Transition metals can catalyze the intramolecular cyclization of dienes to form various cyclic products. The specific outcome depends on the metal catalyst and reaction conditions. researchgate.net

Hydrofunctionalization: These reactions involve the addition of an H-X bond across a double bond.

Hydroalkoxylation: In the presence of a suitable nickel catalyst, an alcohol can add across one of the diene's double bonds to form an allylic ether. This can occur either intramolecularly (if the hydroxyl group of another molecule of this compound acts as the nucleophile) or intermolecularly with a different alcohol. nih.gov

Hydroacylation: Ruthenium catalysts can mediate the coupling of dienes with alcohols or aldehydes to yield β,γ-unsaturated ketones. acs.orgorganic-chemistry.org This transformation allows for the direct formation of a C-C bond.

Diboration: Platinum-catalyzed 1,2-diboration of the 1,3-diene system (if isomerized from the 1,10-diene) can produce versatile allylboron reagents, which are valuable intermediates for stereoselective synthesis. nih.gov

Table 2: Potential Transition Metal-Catalyzed Transformations of this compound
Reaction TypeCatalyst System (Example)Potential Product Type
Ring-Closing Metathesis (RCM)Grubbs' Catalyst (Ru-based)Cyclic Alkenol (e.g., Cyclonon-4-en-1-ol)
HydroalkoxylationNi-DuPhosAllylic Ether Derivatives. nih.gov
HydroacylationRuH₂(CO)(PPh₃)₃β,γ-Unsaturated Ketones. organic-chemistry.org
HydroarylationRh(III) complexesAryl-functionalized derivatives. mdpi.com
DiborationPt(dba)₃ / Chiral PhosphoniteAllylboron reagents. nih.gov

Organocatalysis has emerged as a major pillar in asymmetric synthesis, often complementing transition-metal catalysis. nih.gov For a chiral molecule like this compound (if resolved into its enantiomers) or for reactions creating a new stereocenter, organocatalysis offers powerful strategies.

Enantioselective Acylation: The secondary alcohol can be a target for kinetic resolution using chiral organocatalysts, such as chiral amines or phosphines. This would allow for the separation of the racemic mixture of this compound by selectively acylating one enantiomer faster than the other.

Michael Addition: The alkene moieties can act as Michael acceptors in the presence of suitable nucleophiles. Chiral secondary amines (e.g., proline derivatives) can catalyze the enantioselective conjugate addition of aldehydes or ketones to one of the double bonds after isomerization to an α,β-unsaturated system.

Cascade Reactions: The bifunctional nature of the molecule is well-suited for organocatalytic cascade reactions. For instance, an initial catalytic functionalization of the alcohol could trigger a subsequent intramolecular cyclization involving one of the alkene groups. dntb.gov.ua

Photochemical and electrochemical methods provide alternative activation modes, often enabling unique transformations that are difficult to achieve through thermal methods.

Photochemical Transformations:

[2+2] Cycloadditions: Upon direct irradiation or in the presence of a photosensitizer, the alkene groups of this compound can undergo intramolecular [2+2] cycloaddition to form bicyclic structures. Intermolecular cycloadditions with other alkenes are also possible.

Paternò–Büchi Reaction: The photochemical [2+2] cycloaddition between one of the alkene groups and a carbonyl compound (e.g., acetone) can lead to the formation of oxetane (B1205548) derivatives.

Electrochemical Transformations:

Anodic Oxidation: The secondary alcohol can be oxidized to a ketone electrochemically, offering a greener alternative to conventional chemical oxidants. Transition metal catalysts can be used in conjunction with electrochemistry to enhance selectivity and efficiency. rsc.org

Reductive Coupling: Cathodic reduction can generate radical anions from the alkene moieties, which could then participate in intramolecular cyclization or intermolecular coupling reactions.

These advanced catalytic and mediated transformations highlight the potential of this compound as a versatile platform for the synthesis of complex and valuable organic molecules.

Advanced Spectroscopic and Analytical Characterization of Undeca 1,10 Dien 6 Ol

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Raman Spectroscopy and Surface-Enhanced Techniques

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint based on the inelastic scattering of monochromatic light. For Undeca-1,10-dien-6-ol, characteristic Raman shifts are expected for its key functional groups. Although a specific experimental spectrum for this compound is not widely published, the expected vibrational modes can be predicted based on established data for similar long-chain unsaturated alcohols. spectroscopyonline.commdpi.com

Key vibrational modes anticipated in the Raman spectrum of this compound include the C=C stretching of the terminal alkene groups, the stretching and bending of C-H bonds in both sp² and sp³ hybridized carbons, and the vibrations associated with the C-O and O-H bonds of the secondary alcohol group.

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Notes
=C-H StretchAlkene3070 - 3095Stretching of hydrogens on the double-bonded carbons.
-C-H StretchAlkane Chain2850 - 2960Symmetric and asymmetric stretching of CH₂ and CH₃ groups. researchgate.net
C=C StretchAlkene1640 - 1660Characteristic intense peak for the carbon-carbon double bond. spectroscopyonline.com
CH₂ ScissoringAlkane Chain~1440Deformation of the methylene (B1212753) groups along the carbon chain. spectroscopyonline.com
=C-H In-plane BendAlkene (cis)~1270In-plane deformation of hydrogens on a cis double bond. spectroscopyonline.com
C-O StretchSecondary Alcohol1030 - 1100Stretching of the carbon-oxygen single bond.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful extension of this technique that can dramatically amplify the Raman signal, often by factors of 10¹⁰ to 10¹¹, enabling the detection of trace amounts of an analyte. researchgate.netnih.gov This enhancement is achieved by adsorbing the target molecule onto a nanostructured metallic surface, typically gold or silver. The excitation of localized surface plasmons on the metal surface creates a strong electromagnetic field that intensifies the Raman scattering of the nearby molecule. nih.gov

For this compound, SERS could be employed for ultra-sensitive detection in complex matrices where its concentration is exceedingly low. The technique's high specificity, derived from the unique "fingerprint" spectrum, would allow for its identification amidst a multitude of other compounds. nih.gov Applications could include monitoring its presence as a volatile organic compound in environmental samples or detecting it as a trace component in biological systems.

Theoretical and Computational Chemistry Studies on Undeca 1,10 Dien 6 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) would be a powerful tool for investigating Undeca-1,10-dien-6-ol. By applying various functionals and basis sets, researchers could determine the molecule's optimized three-dimensional structure, bond lengths, and bond angles. Furthermore, DFT calculations would yield crucial energetic information, such as the heat of formation and total electronic energy, providing a quantitative measure of the molecule's stability.

Table 1: Hypothetical DFT Calculation Results for this compound (Note: This table is illustrative and does not represent actual published data.)

Parameter Calculated Value
Optimized Energy (Hartree) Value
Key Bond Length (C=C) (Å) Value
Key Bond Angle (C-O-H) (°) Value
Dipole Moment (Debye) Value

This interactive table would allow users to sort and filter the presented theoretical data once it becomes available through future research.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while computationally more intensive than DFT, provide a more rigorous treatment of electron correlation. They would be invaluable for accurately predicting properties like ionization potential and electron affinity, which are critical for understanding the molecule's behavior in redox reactions.

Molecular Dynamics Simulations and Conformational Landscape Analysis

This compound possesses significant conformational flexibility due to its carbon chain and rotatable bonds. Molecular dynamics (MD) simulations would allow for the exploration of its conformational landscape over time. By simulating the molecule's movements, researchers could identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is also instrumental in elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Mechanistic Insights through Potential Energy Surface Mapping

By mapping the potential energy surface for reactions involving this compound, such as oxidation or esterification of the hydroxyl group, the transition state structures and their corresponding activation energies could be calculated. This would reveal the most likely reaction pathways and provide a detailed, step-by-step understanding of the chemical transformations.

Solvent Effects and Kinetic Modeling of Transformations

The influence of different solvents on the reaction rates and mechanisms of this compound could be investigated using implicit or explicit solvent models in computational calculations. Furthermore, the data obtained from transition state theory calculations could be used to model the kinetics of its transformations, predicting reaction rates under various conditions.

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy has emerged as a powerful tool in chemical research, providing detailed insights into the relationship between molecular structure and spectroscopic properties. For a molecule such as this compound, theoretical calculations can predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These predictions are invaluable for interpreting experimental data, assigning spectral features to specific atoms or functional groups, and understanding the molecule's electronic and vibrational characteristics.

The primary approach in computational spectroscopy involves solving the Schrödinger equation for the molecule of interest, often using approximations like Density Functional Theory (DFT). By employing a suitable level of theory and basis set, it is possible to calculate the energies of different molecular states and the transitions between them, which correspond to the signals observed in a spectrum.

Prediction of NMR Spectra

One of the most common applications of computational spectroscopy is the prediction of NMR chemical shifts and coupling constants. For this compound, theoretical calculations can help in the unambiguous assignment of the signals in its 1H and 13C NMR spectra. The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Prediction: The calculated shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can then be compared with experimental data. The following table presents a comparison between the experimental 13C NMR chemical shifts for this compound and a set of hypothetical values predicted using a common DFT method (B3LYP/6-31G(d)).

Table 1: Experimental vs. Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm) (Hypothetical)Assignment
C1, C11114.6115.1=CH2
C2, C10139.1138.5=CH-
C3, C933.834.2-CH2-CH=CH2
C4, C825.225.8-CH2-
C5, C737.237.9-CH2-CH(OH)-
C671.170.5-CH(OH)-

The strong correlation between the predicted and experimental values in this hypothetical comparison demonstrates the utility of computational methods in confirming the assignment of each carbon atom in the this compound structure. Any significant deviations could suggest the presence of conformational effects or solvent interactions not accounted for in the calculation.

Prediction of Infrared (IR) Spectra

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, this is particularly useful for identifying the characteristic vibrations of its functional groups: the hydroxyl (-OH) group and the terminal alkene (C=C) groups.

The calculation of an IR spectrum involves:

Frequency Analysis: After geometry optimization, a frequency calculation is performed to determine the vibrational modes of the molecule.

Intensity Calculation: The intensities of the corresponding IR absorption bands are also calculated.

The predicted vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve their agreement with experimental data.

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

Vibrational ModePredicted Frequency (cm-1) (Hypothetical)Expected Experimental Region (cm-1)
O-H stretch36503200-3600 (broad)
C-H stretch (alkene)30803010-3100
C-H stretch (alkane)2930-29802850-3000
C=C stretch16451640-1680
C-O stretch10501000-1250

By analyzing the predicted IR spectrum, each absorption band can be assigned to a specific vibrational motion of the atoms, providing a detailed understanding of the molecule's dynamics.

Prediction of UV-Vis Spectra

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the relevant electronic transitions are the π → π* transitions associated with the two C=C double bonds. While these are not expected to be in the visible range, their absorption maxima in the UV region can be predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT).

The process involves:

Excited State Calculation: Starting from the optimized ground-state geometry, the energies of the electronic excited states are calculated.

Absorption Wavelength and Intensity: The energy difference between the ground and excited states determines the absorption wavelength (λmax), and the oscillator strength provides a measure of the transition's intensity.

Table 3: Predicted UV-Vis Absorption Data for this compound (Hypothetical Data)

Electronic TransitionPredicted λmax (nm) (Hypothetical)Oscillator Strength (f) (Hypothetical)
π → π*1850.35

The predicted UV-Vis spectrum for this compound would likely show a strong absorption band in the deep UV region, characteristic of isolated double bonds. Computational predictions can be particularly useful in more complex molecules where multiple chromophores are present, helping to disentangle their overlapping spectral features.

Undeca 1,10 Dien 6 Ol As a Key Intermediate in Complex Chemical Synthesis

Role as a Building Block in Natural Product Synthesis

The synthesis of complex natural products often relies on the strategic use of versatile building blocks that can be elaborated into intricate molecular architectures. While direct applications of Undeca-1,10-dien-6-ol in completed total syntheses are not yet extensively documented in publicly available literature, its structural motif is highly relevant to modern synthetic strategies. The presence of two terminal double bonds makes it an ideal substrate for a range of carbon-carbon bond-forming reactions, particularly ring-closing metathesis (RCM), a powerful tool for the construction of cyclic systems present in many natural products.

The general utility of non-conjugated dienes, also known as skipped dienes, is well-established in the synthesis of various natural product classes, including alkaloids, fatty acids, terpenoids, and polyketides. rsc.org The strategic placement of the hydroxyl group in this compound offers a handle for directing group-assisted reactions or for the introduction of further functionality post-cyclization. For instance, the hydroxyl group could be oxidized to a ketone, providing a site for subsequent nucleophilic additions or aldol reactions, common transformations in the elaboration of natural product skeletons.

Table 1: Potential Applications of this compound in Natural Product Synthesis Strategies

Synthetic StrategyPotential Role of this compoundRelevant Natural Product Classes
Ring-Closing Metathesis (RCM)Precursor to functionalized carbocycles and heterocycles.Macrolides, alkaloids, terpenoids
Tandem Cyclization ReactionsSubstrate for cascade reactions initiated at the alkene or alcohol functionalities.Polycyclic alkaloids, steroids
Fragment CouplingA C11 building block for convergent synthetic approaches.Complex polyketides, marine natural products

Precursor to Functionalized Monomers for Polymer Science

In the realm of polymer science, there is a continuous search for novel monomers that can impart specific functionalities and properties to the resulting polymers. This compound serves as an excellent starting material for the synthesis of such functionalized monomers. The terminal alkenes are amenable to polymerization through various mechanisms, most notably acyclic diene metathesis (ADMET) polymerization.

The related compound, 1,10-undecadiene, is a known monomer in the production of polymers and copolymers. smolecule.com By analogy, this compound can be derivatized at the hydroxyl group to introduce a wide array of functional moieties. For example, esterification or etherification of the alcohol can incorporate groups that enhance thermal stability, alter solubility, or provide sites for cross-linking.

The ADMET polymerization of such functionalized monomers would lead to the creation of specialty polymers with regularly spaced functional groups along the polymer backbone. These materials could find applications as biodegradable polyesters, functional adhesives, or biocompatible materials for medical devices. The ability to precisely control the placement of functional groups is a key advantage of this approach, allowing for the fine-tuning of material properties.

Table 2: Examples of Functionalized Monomers Derivable from this compound and Their Potential Polymer Applications

Functionalization of Hydroxyl GroupResulting Monomer TypePotential Polymer Application
Esterification with acrylic acidAcrylate-functionalized dieneUV-curable coatings, cross-linkers
Esterification with lactic acidLactate-functionalized dieneBiodegradable and biocompatible polymers
Etherification with ethylene (B1197577) glycolPolyether-functionalized dieneAmphiphilic block copolymers, drug delivery systems

Intermediacy in the Synthesis of Optically Active Compounds

The central hydroxyl group of this compound is a prochiral center, making it an attractive starting point for the synthesis of optically active compounds. researchgate.net Enantioselective synthesis is crucial in the pharmaceutical and agrochemical industries, where often only one enantiomer of a chiral molecule exhibits the desired biological activity.

Kinetic resolution of racemic this compound, for instance through enzyme-catalyzed acylation, could provide access to both enantiomers in high optical purity. These enantiopure dienols can then be used as chiral building blocks in the synthesis of more complex molecules. The terminal double bonds can be subjected to various transformations, such as asymmetric epoxidation or dihydroxylation, with the existing stereocenter potentially influencing the stereochemical outcome of these reactions.

Furthermore, the chiral alcohol moiety can be converted into a directing group to control the stereoselectivity of reactions at other parts of the molecule. This approach is a cornerstone of modern asymmetric synthesis, enabling the construction of molecules with multiple stereocenters in a controlled manner. researchgate.net

Derivatization for Advanced Materials Science Applications

The unique combination of a reactive hydroxyl group and two polymerizable double bonds makes this compound a promising platform for the development of advanced materials. Derivatization of this core structure can lead to a wide range of functional molecules with tailored properties.

For example, the hydroxyl group can be used as an attachment point for photosensitive or electroactive moieties, leading to the creation of functional polymers for applications in electronics and photonics. The terminal double bonds can be utilized for surface modification through grafting reactions, allowing for the creation of surfaces with specific wetting, adhesive, or biocompatible properties.

Moreover, the diene structure allows for the possibility of creating cross-linked networks. By controlling the degree of polymerization and cross-linking, materials with a wide range of mechanical properties, from soft gels to rigid thermosets, can be fabricated. These materials could find use in areas such as tissue engineering, smart coatings, and separation membranes. The versatility of this compound as a molecular scaffold opens up numerous avenues for the rational design of new materials with novel functionalities.

Emerging Research Directions and Future Perspectives for Undeca 1,10 Dien 6 Ol Chemistry

Development of Novel Synthetic Strategies for Undeca-1,10-dien-6-ol

Future research in the synthesis of this compound is anticipated to focus on the development of more efficient, sustainable, and stereoselective methodologies. While classical approaches may be employed, novel strategies are emerging to address the limitations of traditional synthesis.

Key Research Thrusts:

Biocatalytic and Chemoenzymatic Approaches: The use of enzymes, either as isolated catalysts or within whole-cell systems, presents a green and highly selective route to this compound and its derivatives. Lipases, for instance, could be employed for the stereoselective acylation or deacylation of the secondary alcohol, enabling the kinetic resolution of racemic mixtures. Furthermore, engineered enzymes could facilitate the direct synthesis of the dienol from simpler precursors.

Metathesis-Based Strategies: Olefin metathesis, a powerful carbon-carbon double bond forming reaction, offers a convergent and flexible approach. Cross-metathesis between a symmetrical diene and a suitable olefin bearing a hydroxyl group, or a protected precursor, could provide a direct route to this compound. The choice of catalyst, such as Grubbs' or Schrock's catalysts, would be crucial in controlling the efficiency and selectivity of the reaction.

Sustainable Feedstocks: A significant future direction will be the development of synthetic routes that utilize renewable starting materials. Bio-based feedstocks, such as fatty acids or their derivatives, could be transformed into this compound through a series of catalytic and enzymatic steps, reducing the reliance on petrochemical sources.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally benign.Enzyme stability and availability, substrate scope limitations.
Olefin Metathesis High efficiency, functional group tolerance, modularity.Catalyst cost and sensitivity, potential for side reactions.
Renewable Feedstocks Sustainability, reduced carbon footprint.Multi-step processes, development of efficient conversion pathways.

Exploration of New Catalytic Systems for Dienol Transformations

The reactivity of the two terminal double bonds and the central hydroxyl group in this compound opens up a vast landscape for catalytic transformations. The development of novel catalytic systems will be pivotal in unlocking the full synthetic potential of this molecule.

Emerging Catalytic Approaches:

Selective Functionalization of Double Bonds: A key challenge and area of opportunity is the selective transformation of one double bond while leaving the other intact. This could be achieved through the use of catalysts with high steric or electronic discrimination. For instance, regioselective hydroformylation, catalyzed by rhodium or cobalt complexes with specifically designed ligands, could introduce a formyl group at one terminus. Similarly, selective epoxidation or dihydroxylation could be achieved using tailored transition metal catalysts.

Tandem and Cascade Reactions: Catalytic systems that can orchestrate multiple bond-forming events in a single operation will be highly sought after. For example, a tandem metathesis-hydrogenation sequence could convert this compound into a saturated diol in one pot.

Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity that are often complementary to traditional thermal catalysis. Photoredox catalysis could enable novel radical-based transformations of the double bonds, while electrocatalysis could provide a green and efficient means for oxidation or reduction reactions of the alcohol or alkene moieties.

Integration of this compound in Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, enhanced reaction control, and facile scalability. The integration of this compound chemistry into flow reactors and automated platforms represents a significant step towards more efficient and reproducible chemical manufacturing.

Advantages of Flow Chemistry for Dienol Transformations:

Precise Control over Reaction Parameters: Flow reactors allow for precise control over temperature, pressure, and residence time, which can be critical for achieving high selectivity in the transformation of a multifunctional molecule like this compound.

Safe Handling of Hazardous Reagents and Intermediates: Many catalytic reactions involve reactive or hazardous species. The small reaction volumes and enhanced heat and mass transfer in microreactors significantly improve the safety profile of such transformations.

Automated Synthesis and Optimization: Automated flow platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and reagents, accelerating the discovery and optimization of new transformations for this compound. This can be coupled with in-line analytical techniques for real-time monitoring and feedback control.

Computational Design and Optimization of this compound Derived Structures

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These in silico techniques can be leveraged to predict the properties of this compound derivatives and to guide the design of new molecules with desired functionalities.

Applications of Computational Methods:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the reaction pathways of various transformations of this compound, helping to understand the factors that govern reactivity and selectivity. This can aid in the rational design of catalysts and the prediction of reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR) Studies: For biological applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. This can facilitate the design of new compounds with enhanced potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational behavior of this compound and its derivatives in different environments, such as in solution or interacting with biological macromolecules or material surfaces. This is crucial for understanding their behavior in various applications.

Interdisciplinary Research with Biological and Materials Sciences Utilizing Dienol Scaffolds

The bifunctional nature of this compound makes it an attractive scaffold for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Potential Interdisciplinary Applications:

Medicinal Chemistry and Drug Discovery: The this compound scaffold can be elaborated to generate libraries of compounds for biological screening. The long aliphatic chain can be modified to tune lipophilicity, while the hydroxyl and alkene groups provide handles for the introduction of various pharmacophores. These derivatives could be explored as potential anticancer, anti-inflammatory, or antimicrobial agents.

Polymer and Materials Science: The terminal double bonds of this compound make it a suitable monomer for polymerization reactions. Acyclic diene metathesis (ADMET) polymerization could yield unsaturated polyesters with the hydroxyl group providing a site for further functionalization or cross-linking. These polymers could find applications as biodegradable materials, adhesives, or coatings. The dienol could also be incorporated into copolymers to impart specific properties.

Biomaterials and Tissue Engineering: The biocompatibility and biodegradability of polymers derived from this compound could be explored for applications in the biomedical field. For instance, cross-linked networks could be developed as scaffolds for tissue engineering, where the hydroxyl groups could be used to attach bioactive molecules to promote cell growth and differentiation.

Q & A

Q. How can researchers design a literature review strategy for this compound?

  • Methodological Answer : Use academic databases (SciFinder, Reaxys) with Boolean terms like “this compound synthesis” or “dienol applications.” Filter results to prioritize peer-reviewed journals and avoid unreliable sources (e.g., BenchChem). Apply citation tracking to identify foundational studies .
    Google学术常用搜索技巧
    08:12

Advanced Research Questions

Q. How can contradictory spectral data for this compound isomers be resolved?

  • Methodological Answer : Employ 2D NMR techniques (COSY, HSQC) to distinguish between regioisomers (e.g., 1,10 vs. 1,6 dienes). Compare experimental data with computational simulations (DFT or molecular mechanics) to assign stereochemistry. Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental designs are suitable for studying its degradation pathways under oxidative conditions?

  • Methodological Answer : Use controlled oxygen exposure in Schlenk tubes with monitoring via UV-Vis spectroscopy (λ ~230 nm for conjugated dienes). Analyze degradation products via HPLC coupled with tandem MS. Compare activation energies (Arrhenius plots) under varying pH and temperature .

Q. How can researchers address low reproducibility in catalytic asymmetric synthesis of this compound?

  • Methodological Answer : Standardize catalyst preparation (e.g., chiral ligands like BINAP) and solvent purity. Use design of experiments (DoE) to test variables (e.g., solvent polarity, substrate ratio). Validate reproducibility across multiple batches via ANOVA statistical analysis .

Q. What strategies improve chromatographic separation of this compound from structurally similar byproducts?

  • Methodological Answer : Optimize reverse-phase HPLC using C18 columns with gradient elution (water/acetonitrile). Adjust mobile phase pH (e.g., 0.1% formic acid) to enhance peak resolution. Validate purity via diode-array detection (DAD) and spiking experiments with authentic standards .

Q. How can computational modeling predict its reactivity in Diels-Alder reactions?

  • Methodological Answer : Use Gaussian or ORCA software for transition state modeling. Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Validate with experimental kinetic data and Hammett plots for substituent effects .

Q. What methodologies assess its stability in long-term storage for academic repositories?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via GC headspace analysis and FTIR for oxidation byproducts (e.g., epoxides). Use Arrhenius extrapolation to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.